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Compound of Interest

Compound Name:
1-(4-Methylphenyl)-1-

cyclopropanecarbonitrile

Cat. No.: B1329718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 1-(4-
Methylphenyl)-1-cyclopropanecarbonitrile. Due to the limited availability of published

experimental spectra for this specific compound, this guide leverages data from structurally

similar molecules to provide a validated reference for researchers. By comparing the

spectroscopic characteristics of analogous compounds, we can confidently predict and validate

the spectral features of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

The comparative data presented herein is essential for quality control, structural confirmation,

and impurity profiling in synthetic chemistry and drug development pipelines.

Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for 1-(4-
Methylphenyl)-1-cyclopropanecarbonitrile and its structural analogs.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹) Source

1-(4-Methylphenyl)-1-

cyclopropanecarbonitrile

(Expected)

~2240 (C≡N stretch), ~3050-

3000 (Aromatic & Cyclopropyl

C-H stretch), ~1610, 1510

(Aromatic C=C stretch), ~820

(para-substituted benzene C-H

bend)

Theoretical

1-(4-

methylphenyl)cyclohexanecarb

onitrile

Not explicitly detailed, but a

spectrum is available for

viewing.[1]

NIST WebBook[1]

Cyclopropanecarbonitrile

A spectrum is available from

the Coblentz Society's

collection, measured on a

dispersive instrument.[2]

NIST WebBook[2]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound
Aromatic
Protons

Methyl
Protons

Cyclopropyl
Protons

Source

1-(4-

Methylphenyl)-1-

cyclopropanecar

bonitrile

(Expected)

~7.3-7.1 (d, 2H),

~7.1-6.9 (d, 2H)
~2.3 (s, 3H) ~1.5-1.2 (m, 4H) Theoretical

1-

Phenylcycloprop

anecarbonitrile

Data available

from Sigma-

Aldrich Co. LLC.

[3]

N/A Data available.[3] PubChem[3]

Cyclopropanecar

bonitrile
N/A N/A

1.356 (m, 1H),

0.944 (m, 2H),

0.943 (m, 2H)

ChemicalBook[4]

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
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Compoun
d

Aromatic
Carbons

Methyl
Carbon

Cyclopro
pyl
Carbons

Cyano
Carbon

Quaterna
ry Carbon

Source

1-(4-

Methylphe

nyl)-1-

cyclopropa

necarbonitr

ile

(Expected)

~138,

~129, ~126
~21 ~18, ~15 ~122 ~25 Theoretical

1-

Phenylcycl

opropanec

arbonitrile

Data

available.

[3]

N/A

Data

available.

[3]

Data

available.

[3]

Data

available.

[3]

PubChem[

3]

Cyclopropa

necarbonitr

ile

N/A N/A
Data

available.

Data

available.

Data

available.

PubChem[

5]

Table 4: Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight

Key
Fragmentation
(m/z)

Source

1-(4-

Methylphenyl)-1-

cyclopropanecar

bonitrile

(Expected)

C₁₂H₁₃N 171.24

171 (M+), 156

(M-CH₃), 143 (M-

C₂H₄), 116, 91

Theoretical

1-(4-

methylphenyl)cyc

lopentane-1-

carbonitrile

C₁₃H₁₅N 185.27

Predicted CCS

data available for

various adducts.

[6]

PubChemLite[6]

Cyclopropanecar

bonitrile
C₄H₅N 67.09 Data available.[5] PubChem[5]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast

from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be

placed between two salt plates.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a

function of wavenumber (cm⁻¹). Characteristic absorption bands are assigned to specific
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functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is

used.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard,

typically tetramethylsilane (TMS), is added (or is present in the solvent) to calibrate the

chemical shift scale to 0 ppm. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired by applying a radiofrequency pulse and recording the

free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Key

parameters include the number of scans, relaxation delay, and pulse width.

¹³C NMR: Due to the low natural abundance of ¹³C, more scans are typically required.

Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-

noise ratio.

Data Analysis: The chemical shifts (δ) in parts per million (ppm), integration of the signals (for

¹H NMR), and coupling patterns (multiplicity and coupling constants) are analyzed to

determine the structure of the molecule.

Mass Spectrometry (MS)
Instrumentation: Various types of mass spectrometers can be used, such as Gas

Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry

(LC-MS), or a standalone mass spectrometer with a direct infusion probe. Common

ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

Sample Preparation:

GC-MS: The sample is dissolved in a volatile solvent and injected into the gas

chromatograph, where it is vaporized and separated before entering the mass

spectrometer.
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LC-MS: The sample is dissolved in a solvent compatible with the liquid chromatograph's

mobile phase and injected.

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the

ionization source.

Data Acquisition: The mass spectrometer separates ions based on their mass-to-charge ratio

(m/z). A mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Analysis: The molecular ion peak (M+) provides the molecular weight of the compound.

The fragmentation pattern, which consists of peaks at lower m/z values, provides information

about the structure of the molecule.

Logical Workflow for Spectroscopic Data Validation
The following diagram illustrates the logical workflow for validating the spectroscopic data of a

synthesized compound like 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.
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Synthesis & Purification

Spectroscopic Data Acquisition

Data Analysis & Comparison

Validation & Conclusion

Synthesize 1-(4-Methylphenyl)-
1-cyclopropanecarbonitrile

Purify Compound
(e.g., Chromatography, Recrystallization)

Acquire IR Spectrum Acquire ¹H and ¹³C NMR Spectra Acquire Mass Spectrum

Analyze IR:
Identify Functional Groups

(C≡N, Aromatic, etc.)

Analyze NMR:
Assign Proton & Carbon Signals

Analyze MS:
Determine Molecular Weight

& Fragmentation

Compare with Expected Data
& Analogs

Structure Validated?

Structure Confirmed

Yes

Structure Inconsistent
Further Investigation Needed

No

Click to download full resolution via product page

Caption: Workflow for spectroscopic validation of a synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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